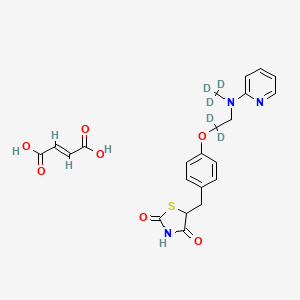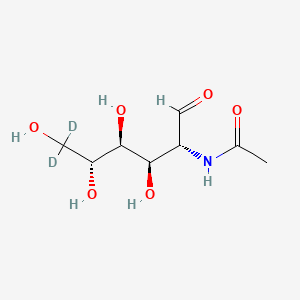![molecular formula C14H17N5O4 B12403022 (2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, an ethynyl group, and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the ethynyl group, and the addition of hydroxyl groups. Common synthetic routes may include:
Formation of the Purine Base: This step often involves the reaction of a suitable precursor with dimethylamine to introduce the dimethylamino group.
Introduction of the Ethynyl Group: This can be achieved through a Sonogashira coupling reaction, where an ethynyl group is attached to the purine base.
Addition of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the ethynyl group or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
科学研究应用
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism by which (2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
Uniqueness
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethynyl group, in particular, distinguishes it from other nucleoside analogs and contributes to its unique reactivity and potential therapeutic applications.
属性
分子式 |
C14H17N5O4 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10-,13-,14?/m1/s1 |
InChI 键 |
LGCSVJHSDHLJRH-FACUASSKSA-N |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)(C#C)O)O |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)





